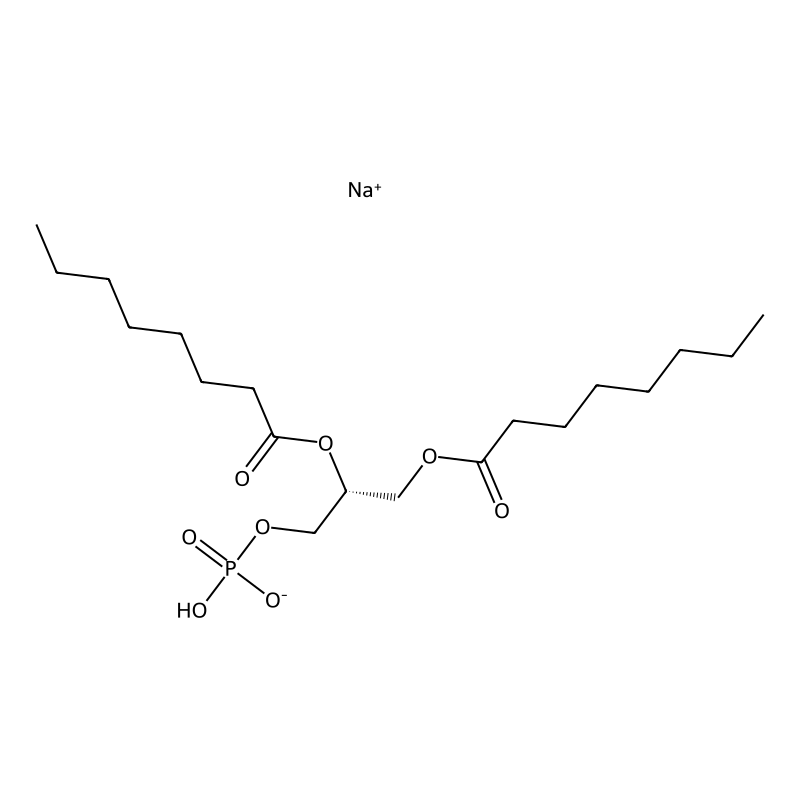Dioctanoyl phosphatidic acid sodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Studying Neural Stem/Precursor Cell (NSC) Proliferation
NSCs are cells with the potential to differentiate into various neural cell types. Understanding the factors influencing their proliferation is crucial for research in neurodegenerative diseases and neural regeneration. Studies have utilized DOP to investigate its impact on NSC proliferation. For instance, a study published in the journal "Cell Death & Differentiation" explored the effects of DOP on NSCs derived from the mouse hippocampus. The research found that DOP treatment stimulated NSC proliferation, suggesting its potential role in promoting neural regeneration [].
Investigating Phosphatidic Acid's Effects on Actin Filament Dynamics
Actin filaments are essential components of the cytoskeleton, a network of fibers that provides structure and support to cells. PA plays a role in regulating the dynamics of actin filaments, influencing various cellular processes like cell movement and adhesion. Researchers have employed DOP to study PA's effects on actin filament dynamics in plant cells. A study published in "The Plant Journal" utilized DOP to investigate its impact on actin filament dynamics in Arabidopsis thaliana (thale cress) epidermal leaf cells. The findings revealed that DOP treatment induced actin filament reorganization, highlighting its potential as a tool for studying PA's role in plant cell morphogenesis [].
Dioctanoyl phosphatidic acid sodium salt is a synthetic phospholipid characterized by its unique structure, which consists of two octanoyl chains (C8:0) esterified to a glycerol backbone, along with a phosphate group. Its molecular formula is , and it has a molecular weight of approximately 446.45 g/mol . This compound is soluble in water due to the presence of the sodium salt form, making it suitable for various biological applications.
- Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, leading to the release of fatty acids and glycerophosphate .
- Transesterification: It can react with alcohols to form different phospholipid derivatives.
- Formation of Liposomes: In aqueous solutions, dioctanoyl phosphatidic acid sodium salt can self-assemble into liposomes, which are spherical vesicles that can encapsulate drugs or other molecules for targeted delivery.
Dioctanoyl phosphatidic acid sodium salt has been shown to exhibit significant biological activities, particularly in cell signaling and membrane dynamics. It plays a role in:
- Cell Proliferation: Studies indicate that it stimulates the proliferation of neural stem/precursor cells, suggesting potential applications in regenerative medicine .
- Actin Filament Dynamics: It influences actin cytoskeleton organization, which is crucial for various cellular processes including motility and shape changes.
- Signal Transduction: As a phospholipid, it participates in signaling pathways that regulate cellular responses to external stimuli.
The synthesis of dioctanoyl phosphatidic acid sodium salt typically involves:
- Glycerol Phosphorylation: Glycerol is phosphorylated to form glycerol-3-phosphate.
- Esterification: Octanoic acid is reacted with glycerol-3-phosphate in the presence of an acid catalyst to form dioctanoyl glycerophosphate.
- Sodium Salting: The resulting compound is treated with sodium hydroxide or another sodium source to produce the sodium salt form .
Dioctanoyl phosphatidic acid sodium salt has several applications across various fields:
- Biotechnology: Used as a model compound for studying membrane dynamics and lipid interactions.
- Pharmaceuticals: Investigated for its potential in drug delivery systems due to its ability to form liposomes.
- Cell Biology: Employed in research related to cell signaling and growth factor studies.
Research involving dioctanoyl phosphatidic acid sodium salt has focused on its interactions with other biomolecules:
- Protein Interactions: It has been shown to interact with proteins involved in signal transduction pathways, affecting their activity and localization within the cell .
- Lipid Interactions: Studies have demonstrated how it can modulate the properties of lipid bilayers, influencing membrane fluidity and permeability.
Dioctanoyl phosphatidic acid sodium salt shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dioleoyl Phosphatidic Acid Sodium Salt | Two oleoyl chains (C18:1) | Higher unsaturation makes it more fluid at room temperature. |
| Dipalmitoyl Phosphatidic Acid Sodium Salt | Two palmitoyl chains (C16:0) | More rigid structure due to saturated fatty acids. |
| Dioleoyl Phosphatidylcholine Sodium Salt | Contains choline head group | Involved in neurotransmission; more polar than dioctanoyl variant. |
| 1,2-Dioctanoyl-sn-glycerol 3-phosphate | Similar backbone but different head group | Less studied; primarily used in basic research. |
Dioctanoyl phosphatidic acid sodium salt is unique due to its specific fatty acid composition and its ability to influence cellular processes related to growth and signaling while being suitable for various experimental applications. Its distinct properties make it a valuable tool in both research and potential therapeutic contexts.
UNII
Other CAS
Wikipedia
1,2-dioctanoyl-sn-glycero-3-phosphate








